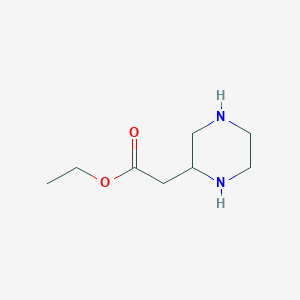

Ethyl 2-(piperazin-2-yl)acetate

Description

Significance of Piperazine (B1678402) Derivatives in Contemporary Chemical Synthesis and Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in modern medicinal chemistry and drug discovery. ijrrjournal.comnih.gov It is classified as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds capable of binding to a variety of biological targets. rsc.orgresearchgate.netjocpr.com This versatility stems from the unique physicochemical properties conferred by the piperazine moiety. The two nitrogen atoms can be readily functionalized, allowing for the systematic modification of a molecule's properties to enhance its pharmacological activity and pharmacokinetic profile. nih.govresearchgate.net

Piperazine derivatives are integral to a wide array of therapeutic agents, demonstrating activities such as anticancer, antifungal, antibacterial, and antipsychotic effects. rsc.orgjocpr.comresearchgate.net The presence of the piperazine ring often improves critical drug-like properties, including aqueous solubility and oral bioavailability, due to its polarity and hydrogen bonding capabilities. nih.govnih.gov Its relative structural rigidity also provides a defined orientation for substituents, which can lead to improved target affinity and specificity. nih.gov Consequently, the piperazine nucleus is a frequent component in drugs across numerous therapeutic areas, from antihistamines like cyclizine (B1669395) to antipsychotics such as clozapine. rsc.orgnih.gov The ability to easily modify the piperazine structure makes it an invaluable tool for medicinal chemists in the design and development of new therapeutic agents. ijrrjournal.comnih.gov

Evolution of Research Pertaining to Piperazinyl Acetate (B1210297) Motifs

Research into piperazine-containing compounds has evolved significantly over the decades. Early investigations primarily focused on simple N-substituted or N,N'-disubstituted piperazines, where modifications were made to the nitrogen atoms of the core ring. jocpr.comnih.gov These efforts led to the discovery of numerous successful drugs. However, as the demand for more complex and specific therapeutic agents grew, the focus of research expanded to include substitutions on the carbon atoms of the piperazine ring itself. nih.gov This shift allows for the introduction of stereochemical diversity and more intricate three-dimensional structures.

The piperazinyl acetate motif, particularly with substitution at the C-2 position, represents a key development in this evolution. This structural feature introduces a chiral center and a reactive ester handle, providing a versatile platform for further chemical elaboration. Research has progressed towards developing efficient and stereoselective methods to synthesize these more complex piperazine derivatives. nih.govacs.org The development of synthetic routes to access specific stereoisomers of substituted piperazine-2-acetic acid esters highlights the increasing sophistication in this field, moving from racemic mixtures to enantiomerically pure compounds for enhanced biological specificity. nih.gov This evolution underscores a broader trend in medicinal chemistry towards creating molecules with greater structural and stereochemical complexity to meet specific therapeutic challenges. nih.gov

Overview of Ethyl 2-(piperazin-2-yl)acetate as a Foundational Structure in Organic Synthesis

This compound is a key heterocyclic building block in organic synthesis. Its structure features a piperazine ring substituted at the C-2 position with an ethyl acetate group. This arrangement provides multiple reactive sites for chemical modification: the two secondary amine groups within the piperazine ring (at positions 1 and 4) and the ester functionality. nih.govgoogle.com The secondary amines can undergo various reactions, such as N-alkylation, N-acylation, and sulfonylation, allowing for the attachment of a wide range of substituents. nih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, further expanding its synthetic utility. google.com

This compound serves as a foundational scaffold for constructing more complex molecules with potential therapeutic applications. Its structural features are present in various patented chemical entities. nih.gov The strategic placement of the acetate side chain introduces a stereocenter at the C-2 position, making it a valuable precursor for the synthesis of chiral ligands and drug candidates where specific stereochemistry is crucial for biological activity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H16N2O2 | nih.gov |

| Molecular Weight | 172.22 g/mol | nih.gov |

| IUPAC Name | ethyl 2-piperazin-2-ylacetate | nih.gov |

| CAS Number | 226068-82-2 | nih.govguidechem.com |

Stereochemical Considerations and Isomeric Forms in Piperazinyl Acetates

The structure of this compound inherently includes stereochemical complexity. The substitution at the C-2 position of the piperazine ring creates a chiral center, meaning the compound can exist as a pair of enantiomers: (R)-ethyl 2-(piperazin-2-yl)acetate and (S)-ethyl 2-(piperazin-2-yl)acetate. The synthesis of enantiomerically pure forms is a key objective in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov

Furthermore, when additional substituents are introduced onto the piperazine ring, the potential for diastereomers arises. For instance, in a 2,3-disubstituted piperazine-2-acetic acid ester, cis and trans diastereomers are possible, depending on the relative orientation of the substituents on the ring. nih.gov The piperazine ring itself is not planar and typically adopts a chair conformation to minimize steric strain. acs.orgmdpi.com In substituted piperazines, substituents can occupy either axial or equatorial positions, leading to different conformational isomers. The interconversion between these chair conformations and the hindered rotation around amide bonds (in acylated derivatives) add another layer of complexity to their conformational behavior in solution. rsc.org Understanding and controlling these stereochemical aspects are critical for designing molecules that can precisely interact with their biological targets.

| Isomer Type | Description | Example Context |

|---|---|---|

| Enantiomers | Non-superimposable mirror images due to the chiral center at C-2. | (R)- and (S)-ethyl 2-(piperazin-2-yl)acetate |

| Diastereomers | Stereoisomers that are not mirror images, arising from multiple stereocenters. | cis and trans isomers of 3-substituted piperazine-2-acetic acid esters. nih.gov |

| Conformational Isomers | Different spatial arrangements of the same molecule due to rotation around single bonds. | Chair conformations of the piperazine ring with substituents in axial or equatorial positions. acs.orgmdpi.com |

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-piperazin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)5-7-6-9-3-4-10-7/h7,9-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCVZQJECZADQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444291 | |

| Record name | 2-Piperazineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226068-82-2 | |

| Record name | 2-Piperazineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 2 Piperazin 2 Yl Acetate and Its Derivatives

Direct Synthetic Routes to Ethyl 2-(piperazin-2-yl)acetate

Direct synthesis of the this compound core structure can be achieved through methods that build the heterocyclic ring with the acetic acid ester side chain already incorporated or positioned for its formation.

A concise and efficient strategy for building the 2-substituted piperazine-2-acetic acid ester framework involves the cyclization of chiral 1,2-diamine precursors. nih.govnih.gov One such methodology starts from optically pure amino acids, which are converted into key 1,2-diamine intermediates over several steps. nih.govnih.gov

A reported five-step synthetic route allows for the generation of 3-substituted piperazine-2-acetic acid esters with high enantiomeric purity. nih.gov The key steps in this process are:

Conversion of a chiral amino acid to a β-keto ester.

Reductive amination of the β-keto ester to form a protected amino alcohol.

Nosylation (sulfonylation with a nitrobenzenesulfonyl group) of the secondary amine.

Conversion of the alcohol to an azide, followed by reduction to a primary amine, yielding the crucial 1,2-diamine intermediate.

An annulation reaction of the diamine to form the piperazine (B1678402) ring, yielding the desired 3-substituted this compound derivative. nih.gov

This approach has been successfully applied to synthesize various derivatives, including a 3-phenyl substituted version, which was challenging to obtain via other routes. nih.gov However, racemization was observed in the case of the 3-phenyl substituted product. nih.govnih.gov

The ethyl acetate (B1210297) moiety of the target compound can be introduced through standard esterification procedures. If piperazine-2-acetic acid is used as a precursor, it can be converted to the corresponding ethyl ester. A common method for such transformations involves converting the carboxylic acid to a more reactive acyl chloride, which is then reacted with ethanol (B145695) to yield the final ester. google.com

Alternatively, the entire ethyl acetate group can be appended to a piperazine nitrogen. For instance, N-methyl piperazine can be reacted with ethyl bromoacetate (B1195939) to produce an N-methyl piperazine acetic acid ester. google.com Selective acetylation of one nitrogen atom in the piperazine ring is crucial for many synthetic applications. The selective mono-acetylation of piperazines can be challenging due to the potential for di-acetylation. google.com One strategy to achieve mono-acetylation involves reacting the piperazine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl halide, in the presence of an acid. google.com

Synthesis of Substituted this compound Derivatives

Much of the chemical diversity of piperazine-based compounds comes from substitutions on the nitrogen atoms of the ring. researchgate.net These modifications are critical for tuning the pharmacological properties of drug candidates.

Functionalization of either nitrogen atom on the piperazine ring allows for the use of these molecules as versatile scaffolds for parallel library synthesis or as intermediates for novel compounds. researchgate.netacs.org A wide array of synthetic methods is available for introducing substituents onto the piperazine nitrogens.

N-alkylation is a fundamental method for functionalizing the piperazine ring. Key strategies include nucleophilic substitution on alkyl halides and reductive amination. mdpi.com To achieve selective mono-alkylation and prevent the formation of di-substituted and quaternary ammonium (B1175870) salt by-products, one of the piperazine nitrogens is often protected with a group like tert-butoxycarbonyl (Boc). researchgate.net The free secondary amine can then be alkylated, followed by the removal of the protecting group. researchgate.net Reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for N-alkylation. mdpi.comresearchgate.net

Another approach involves the alkylation of N-acetylpiperazine, followed by hydrolysis of the acetyl group to yield the mono-N-alkylated product. researchgate.net A base-induced, three-component reaction of disulfides, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride, and trimethylsilyl (B98337) cyanide has been reported for the synthesis of various 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, which are related N-substituted piperazine derivatives. mdpi.comnih.gov

| Compound Name | Substituent on Phenylthio Group | Yield |

|---|---|---|

| 2-(4-(2-(p-tolylthio)ethyl)piperazinyl)acetonitrile | p-tolyl | 78% |

| 2-(4-(2-((4-(tert-butyl)phenyl)thio)ethyl)piperazinyl)acetonitrile | 4-(tert-butyl)phenyl | 77% |

| 2-(4-(2-(m-tolylthio)ethyl)piperazinyl)acetonitrile | m-tolyl | 76% |

| 2-(4-(2-(o-tolylthio)ethyl)piperazinyl)acetonitrile | o-tolyl | 70% |

| 2-(4-(2-((2,5-dimethylphenyl)thio)ethyl)piperazinyl)acetonitrile | 2,5-dimethylphenyl | 74% |

| 2-(4-(2-(pyridin-2-ylthio)ethyl)piperazinyl)acetonitrile | pyridin-2-yl | 84% |

N-acylation and N-sulfonylation reactions provide access to amide and sulfonamide derivatives of this compound, respectively. These functional groups can significantly alter the electronic and steric properties of the molecule.

N-acylation is typically achieved by reacting the piperazine nitrogen with an acylating agent such as an acyl chloride or an activated carboxylic acid. nih.gov For example, N-ethyl-piperazine has been acylated with oleanonic or ursonic acid chlorides to produce novel amide derivatives. nih.gov Similarly, bis-acylated piperazines can be synthesized using reagents like 1,1'-(piperazine-1,4-diyl)bis(2-chloroethanone). acs.org

N-sulfonylation is a key step in some synthetic routes to piperazine-2-acetic acid esters. nih.gov In the synthesis starting from 1,2-diamines, an intermediate is treated with 2-nitrobenzenesulfonyl chloride (2-NsCl) or 4-nitrobenzenesulfonyl chloride (4-NsCl) in the presence of a base. nih.govmdpi.com This sulfonylation serves to protect one of the amine groups and facilitate subsequent synthetic transformations. nih.gov

| Parent Acid | Product | Yield |

|---|---|---|

| Oleanonic acid chloride | N-ethyl-piperazinyl amide of Oleanonic acid | 94% |

| Ursonic acid chloride | N-ethyl-piperazinyl amide of Ursonic acid | 91% |

N-Substitution Reactions on the Piperazine Ring

Formation of Complex Ring Systems via N-Substitution

The nitrogen atoms of the piperazine ring are primary sites for substitution, providing a gateway to the construction of more elaborate fused and spirocyclic ring systems. A common strategy involves N-functionalization followed by an intramolecular cyclization reaction.

One notable method is the manganese(III) acetate-mediated oxidative radical cyclization. In this approach, piperazine derivatives, such as those substituted with unsaturated acyl groups on the nitrogen, react with 1,3-dicarbonyl compounds. nih.gov The reaction proceeds via a radical mechanism initiated by Mn(OAc)₃, leading to the formation of complex structures like piperazine-substituted dihydrofurans. nih.govsemanticscholar.org For instance, the reaction of N-methacryloylpiperazine with dimedone yields the corresponding dihydrofuran derivative in good yield (81%). nih.gov This demonstrates how the piperazine nitrogen can be used as an anchor point to initiate cyclization and build an entirely new heterocyclic ring onto the core structure.

Another approach involves building highly strained systems that can serve as precursors to functionalized piperazines. For example, novel aziridine-fused piperazine imines have been synthesized through a multi-step process that includes the Gabriel-Cromwell reaction to form a chiral aziridine, followed by functional group manipulation and a final intramolecular cyclization. metu.edu.tr These complex precursors hold significant potential for conversion into diverse, highly functionalized piperazine derivatives. metu.edu.tr

Table 1: Examples of Complex Ring Formation via N-Substitution

| Starting Piperazine Derivative | Reaction Partner(s) | Key Reagent/Catalyst | Resulting Complex System | Reference |

|---|---|---|---|---|

| 1-Methacryloyl-4-cinnamoylpiperazine | Dimedone | Mn(OAc)₃ | Piperazine-dihydrofuran conjugate | nih.gov |

| Aryl vinyl ketone-derived diamine | Internal Carbonyl | Reduction (of azide) | Aziridine-fused piperazine imine | metu.edu.tr |

Derivatization at the Acetate Moiety

The ethyl acetate group at the C-2 position of the piperazine ring is a versatile functional handle that can be readily converted into other chemical entities. This moiety is not merely a passive component but an active site for chain extension and cyclization, significantly expanding the molecular diversity achievable from the parent compound.

Hydrazide Formation from the Ethyl Acetate Ester

A primary and straightforward derivatization of the ethyl acetate ester is its conversion to the corresponding acetohydrazide. This transformation is typically achieved through a condensation reaction with hydrazine (B178648) hydrate (B1144303). nih.gov The reaction generally involves refluxing the ethyl ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. nih.gov This high-yield reaction effectively replaces the ethoxy group of the ester with a hydrazinyl group (-NHNH₂), creating a highly reactive intermediate. nih.govgoogle.com An industrial-scale patent describes a general method where the ester and hydrazine hydrate are heated, and the resulting alcohol (ethanol in this case) is removed via reactive distillation to drive the reaction to completion, yielding the hydrazide product with high purity and efficiency. google.com

The general reaction is as follows: Piperazine-CH₂-COOEt + NH₂NH₂·H₂O → Piperazine-CH₂-CONHNH₂ + EtOH + H₂O

This conversion is critical as the resulting hydrazide is a key precursor for a wide array of heterocyclic systems.

Subsequent Cyclization Reactions of Hydrazide Derivatives

The acetohydrazide derivative of this compound is a valuable intermediate for synthesizing a variety of heterocyclic compounds. The hydrazide functional group contains two nucleophilic nitrogen atoms, making it an ideal building block for cyclization reactions with various electrophiles.

While specific examples starting directly from ethyl 2-(piperazin-2-yl)acetohydrazide are specialized, the well-established reactivity of hydrazides allows for their conversion into numerous five-membered heterocycles such as pyrazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles. For example, reaction with 1,3-dicarbonyl compounds typically yields pyrazoles, while reaction with carbon disulfide followed by cyclization can lead to oxadiazoles (B1248032) or thiadiazoles. These subsequent cyclizations provide a powerful tool for embedding the piperazine acetate scaffold within larger, more complex drug-like molecules.

Multi-component Reactions Incorporating Piperazine and Acetate Units

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. researchgate.netnih.gov These reactions are powerful tools for rapidly generating libraries of complex molecules from simple precursors.

A base-induced, three-component reaction has been reported for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. This reaction combines disulfides, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (as an ethyl piperazine source), and trimethylsilyl cyanide. mdpi.comresearchgate.net This method demonstrates how a piperazine unit and an acetate-like (acetonitrile) unit can be assembled in a single, efficient step. researchgate.net The Ugi four-component reaction (U-4CR) is another powerful MCR that has been used to create piperazine derivatives through a post-Ugi intramolecular cyclization, showcasing the potential to build the piperazine ring itself in a multicomponent fashion. researchgate.net

Table 2: Multi-component Reactions for Piperazine Systems

| Reaction Type | Components | Resulting Structure Type | Reference |

|---|---|---|---|

| Three-component SN2 Reaction | Disulfides, ethyl piperazine source, trimethylsilyl cyanide | 2-Piperazinylacetonitriles | mdpi.comresearchgate.net |

| Ugi-4CR with post-cyclization | Aldehyde, isocyanide, primary propargylamine, oxamic acid | Piperazine derivatives | researchgate.net |

| Decarboxylative Annulation | Glycine-based diamine, various aldehydes | 2-Substituted piperazines | organic-chemistry.org |

Catalytic Approaches in the Synthesis of Piperazine Acetate Systems

Catalysis offers mild, efficient, and selective methods for synthesizing and functionalizing the piperazine core. scispace.com A range of catalytic systems, including transition metals and photoredox catalysts, have been developed to overcome the challenges associated with piperazine synthesis, such as the potential for side reactions due to the two nitrogen atoms. mdpi.com

Visible-light photoredox catalysis has emerged as a green and powerful alternative to classical methods. mdpi.com Iridium-based complexes, such as Ir(ppy)₃ and [Ir(ppy)₂(dtbpy)]PF₆, have been successfully used for the C-H arylation and decarboxylative annulation of piperazines, allowing for functionalization at the carbon atoms of the ring under mild conditions. organic-chemistry.orgmdpi.com Another strategy, the Carboxylic Amine Protocol (CLAP), uses an iridium photoredox catalyst or an organic photocatalyst to generate an α-aminyl radical, which cyclizes with an imine to form C2-substituted piperazines. mdpi.com

Transition-metal catalysis is also widely employed. Copper-mediated reactions using stannyl (B1234572) amine protocol (SnAP) reagents enable the cyclization of intermediate imines to form diverse piperazines at room temperature. mdpi.com Palladium catalysts, such as Pd/MgO, can perform selective N-monoalkylation of amines with alcohols, which can be applied to one-pot piperazine synthesis. scispace.com Furthermore, catalytic reductive cyclization of dioximes using Raney nickel is an effective method for assembling the piperazine ring, often with high diastereoselectivity. nih.gov

Table 3: Catalytic Methods in Piperazine Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Application | Reference |

|---|---|---|---|---|

| Photoredox (Iridium) | Ir(ppy)₃ | C-H Arylation | Functionalization of piperazine ring carbons | mdpi.com |

| Photoredox (Iridium) | [Ir(ppy)₂(dtbpy)]PF₆ | Decarboxylative Annulation | Synthesis of 2-substituted piperazines | organic-chemistry.org |

| Transition Metal (Copper) | Copper (stoichiometric) | Radical Cyclization (SnAP) | Synthesis of C2-functionalized piperazines | mdpi.com |

| Transition Metal (Palladium) | Pd/MgO | N-monoalkylation | One-pot piperazine synthesis | scispace.com |

| Transition Metal (Nickel) | Raney Nickel | Reductive Cyclization | Stereoselective formation of the piperazine ring | nih.gov |

| Transition Metal (Ruthenium) | (Pyridyl)phosphine-ligated Ru(II) | Diol-Diamine Coupling | Synthesis of piperazines from alcohols | organic-chemistry.org |

Stereoselective Synthesis of Enantiopure this compound Analogues

Given the three-dimensional nature of the piperazine scaffold, controlling the stereochemistry at its carbon centers is crucial for developing selective and potent bioactive molecules. nih.gov Significant progress has been made in the stereoselective synthesis of analogues of this compound, particularly those with substitutions at the C-3 and C-6 positions.

A highly effective strategy involves using enantiopure starting materials, such as chiral amino acids. nih.govresearchgate.net Researchers have developed efficient multi-step syntheses to transform natural and unnatural amino acids into 3-substituted-piperazine-2-acetic acid esters. nih.govresearchgate.net These routes often produce a mixture of cis and trans diastereomers, which can be separated chromatographically to yield single, absolute stereoisomers in multi-gram quantities. researchgate.net

One concise, five-step route converts optically pure amino acids into key 1,2-diamine intermediates, which then undergo annulation to furnish the desired enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov While this method is robust, it has limitations; for example, the synthesis of the 3-phenyl substituted analogue was found to result in racemization. nih.gov Another key tactic is diastereoselective intramolecular hydroamination, which has been used as the final ring-closing step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org

Catalytic methods also play a role in controlling stereochemistry. The catalytic reductive cyclization of bis(oximinoalkyl)amines with a Raney nickel catalyst has been shown to predominantly form the 2,6-cis-isomers of piperazines. This selectivity is explained by the addition of dihydrogen from the less sterically hindered face of a dihydropyrazine (B8608421) intermediate. nih.gov

Table 4: Strategies for Stereoselective Synthesis of Piperazine Acetate Analogues

| Strategy | Key Features | Outcome | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Starts from enantiopure amino acids; produces diastereomeric mixtures. | Separable cis/trans diastereomers of 3-substituted piperazine-2-acetic acid esters. | researchgate.net |

| Annulation of Chiral Diamines | A five-step route from amino acids to a chiral 1,2-diamine intermediate, followed by ring closure. | Enantiopure 3-substituted piperazine-2-acetic acid esters. | nih.gov |

| Diastereoselective Cyclization | Intramolecular hydroamination of a precursor derived from an amino acid. | Highly diastereoselective formation of 2,6-disubstituted piperazines. | organic-chemistry.org |

| Catalytic Reductive Cyclization | Hydrogenation of dioxime precursors using Raney Nickel. | Predominant formation of 2,6-cis-piperazine isomers. | nih.gov |

Derivatization and Structure Activity Relationship Sar Studies

Design Principles for Novel Piperazine-2-yl Acetate (B1210297) Derivatives

The design of new derivatives of ethyl 2-(piperazin-2-yl)acetate is guided by established medicinal chemistry principles. A key strategy involves the synthesis of 3-substituted piperazine-2-acetic acid esters, which can be achieved through a multi-step synthesis starting from amino acids. This approach allows for the creation of chiral 2,3-disubstituted piperazines, providing a diverse set of stereoisomers for biological evaluation. nih.gov The ability to functionalize either of the nitrogen atoms in these versatile piperazine (B1678402) scaffolds opens up avenues for creating extensive compound libraries for screening and optimization.

Another important design consideration is the introduction of various substituents on the piperazine ring. These modifications can be systematically varied to probe the steric, electronic, and hydrophobic requirements of the target binding site. The synthesis of such derivatives often involves standard organic chemistry transformations, including arylations and alkylations of the piperazine nitrogens.

Impact of N-Substituents on Molecular Interactions and Biological Profiles

The nitrogen atoms of the piperazine ring are prime targets for modification, and the nature of the substituents at these positions can profoundly influence the biological activity of the resulting compounds. The introduction of different N-alkyl or N-aryl groups can alter a molecule's affinity for its biological target, as well as its pharmacokinetic properties.

For instance, in a series of piperazine derivatives acting as dual inhibitors of serotonin (B10506) and noradrenaline reuptake, the substitution on the phenyl rings and the stereochemistry of the compounds were found to be critical for their activity and selectivity. nih.gov Similarly, studies on other piperazine-containing compounds have shown that the nature of the N-substituent can dictate the compound's mechanism of action, with some derivatives exhibiting potent antimicrobial or anticancer activities.

The basicity of the piperazine nitrogen atoms is another crucial factor that is modulated by N-substitution. In a study of dopamine (B1211576) D3 receptor agonists, it was observed that connecting a piperazine moiety to an indole (B1671886) ring via a carbonyl group resulted in lower basicity of the piperazine nitrogen and higher selectivity for the D3 receptor compared to a methylene (B1212753) linker. nih.gov

Table 1: Impact of N-Substituents on the Antimycobacterial Activity of Pyrazine-2-Carboxamides

| Compound | R1 | R2 | R3 | MIC (µg/mL) vs. M. tuberculosis |

| 8 | H | H | H | 6.25 |

| 10 | t-Butyl | Cl | 3-CF3 | 6.25 |

| 12 | t-Butyl | Cl | 4-OCH3 | 6.25 |

Data sourced from a study on substituted N-benzylpyrazine-2-carboxamides, which are structurally related to N-substituted piperazine-2-carboxamides and provide insights into the effects of N-substituents. mdpi.com

Role of Substituents on the Acetate Side Chain in Modulating Activity

In a study of piperazine-2-carboxylic acid derivatives as potential anti-Alzheimer's agents, converting the carboxylic acid to hydroxamic acids and carboxamides led to more potent and selective inhibitors of butyrylcholinesterase (BChE). nih.gov For example, the hydroxamic acid derivative 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) showed exceptionally potent BChE inhibition with a Ki of 1.6 nM. nih.gov This suggests that the nature of the group at the C2 position plays a critical role in target engagement.

Table 2: Cholinesterase Inhibitory Activity of Piperazine-2-Carboxylic Acid Derivatives

| Compound | R | X | Ki (AChE) (µM) | Ki (BChE) (µM) |

| 4c | 4-Cl | OH | 10.18 ± 1.00 | >100 |

| 7b | 2-Cl | NHOH | 3498 ± 250 | 0.0016 ± 0.00008 |

Data adapted from a study on piperazine-2-carboxylic acid derivatives. nih.gov

Bioisosteric Replacements within the Piperazine-2-yl Acetate Framework

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, both the piperazine ring and the acetate side chain can be subjected to bioisosteric replacement.

Various heterocyclic and acyclic structures have been explored as bioisosteres for the piperazine ring. dntb.gov.ua These replacements aim to retain the key interactions of the piperazine nitrogens while potentially offering advantages in terms of synthetic accessibility or physicochemical properties. For example, 3,8-diazabicyclo[3.2.1]octane has been used as a piperazine bioisostere. cambridgemedchemconsulting.com

The ester functional group of the acetate side chain is also a common target for bioisosteric replacement to enhance metabolic stability. mdpi.com Heterocyclic rings such as oxadiazoles (B1248032) and triazoles are frequently employed as ester bioisosteres. cambridgemedchemconsulting.com These groups can mimic the hydrogen bonding properties of the ester while being more resistant to enzymatic cleavage. The choice of bioisostere is highly context-dependent and requires careful consideration of the specific biological target and desired property improvements. nih.gov

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For piperazine derivatives, the ring can adopt various conformations, such as chair and boat forms, and the orientation of substituents can be either axial or equatorial.

A conformational analysis of 2-substituted piperazines revealed that for 1-acyl and 1-aryl derivatives, the axial conformation is generally preferred. mdpi.com In some cases, this axial preference is further stabilized by intramolecular hydrogen bonds. mdpi.com The specific conformation adopted by a piperazine-2-yl acetate derivative will influence the spatial arrangement of its functional groups, which in turn affects its ability to bind to its biological target. Understanding the preferred conformation is therefore essential for rationalizing and predicting the SAR of these compounds.

Biological Activities and Pharmacological Applications of Ethyl 2 Piperazin 2 Yl Acetate and Analogues

Antimicrobial Properties

The inclusion of a piperazine (B1678402) moiety in a compound's structure has been shown to enhance its biological properties, including its antimicrobial activity. nih.gov Piperazine derivatives have demonstrated a wide range of antimicrobial actions, which are influenced by the various substituents attached to the piperazine core.

While specific studies on the antibacterial efficacy of Ethyl 2-(piperazin-2-yl)acetate are not extensively detailed in available research, the broader class of piperazine derivatives has shown significant antibacterial potential. For instance, novel piperazine polymers have demonstrated considerable antimicrobial activity against both Escherichia coli and Staphylococcus aureus. nih.gov The mechanism of action for these polymers involves targeting the cytoplasmic membrane of the bacteria, which leads to the leakage of intracellular components and ultimately cell death. nih.gov

In other research, a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives were synthesized and tested for their antibacterial activity. These compounds generally showed activity against Gram-positive bacterial strains, with some of the most active compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 3.91 mg/L. nih.gov The antibacterial activity of some of these derivatives was found to be comparable or even superior to that of commonly used antibiotics like oxacillin (B1211168) and cefuroxime. nih.gov

The following table summarizes the antibacterial activity of selected piperazine analogues.

| Compound/Analogue | Bacterial Strain(s) | Activity/Findings |

| Piperazine Polymer (PE) | E. coli, S. aureus | Exhibited significant antimicrobial activity. nih.gov |

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Gram-positive bacteria | Showed antibacterial activity, with the most active compounds having a MIC of 3.91 mg/L. nih.gov |

The antifungal potential of piperazine derivatives has also been a subject of investigation. A multifunctionalized piperazine polymer was developed and showed effective antimicrobial activity against Candida albicans, a common fungal pathogen. nih.gov This activity was found to be comparable to the standard antifungal drug fluconazole. nih.gov The broad-spectrum antimicrobial nature of some piperazine-based polymers highlights their potential in developing new antifungal agents. nih.gov

The table below outlines the antifungal activity of a notable piperazine analogue.

| Compound/Analogue | Fungal Strain(s) | Activity/Findings |

| Multifunctionalized piperazine polymer | Candida albicans | Exhibited efficient antimicrobial activity, comparable to fluconazole. nih.gov |

Several analogues of this compound have been synthesized and evaluated for their potential against Mycobacterium tuberculosis. A series of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides were designed as potential antituberculosis agents. nih.gov One compound from this series, compound 9h, demonstrated in vitro activity comparable to isoniazid (B1672263) against sensitive strains of M. tuberculosis H37Rv and superior activity against resistant strains. nih.gov

Another study focused on synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylate analogues. japsonline.com Several of these compounds were found to be active against the H37Rv strain of M. tuberculosis at various concentrations. japsonline.com Furthermore, research into 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide analogues aimed to improve bioavailability while retaining strong anti-tuberculosis activity. nih.gov Modifications to the initial structure resulted in analogues with retained or even superior activity against tuberculosis. nih.gov

The following table presents data on the antitubercular activity of specific piperazine analogues.

| Compound/Analogue | Target | Activity/Findings |

| Compound 9h (isonicotinic acid derivative) | M. tuberculosis H37Rv (sensitive and resistant strains) | Comparable activity to isoniazid against sensitive strains and superior activity against resistant strains. nih.gov |

| Ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates | M. tuberculosis H37Rv | Several analogues showed activity at concentrations of 25, 50, and 100 μg/ml. japsonline.com |

| 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide analogues | M. tuberculosis | Modified analogues retained strong and in some cases gained superior anti-tuberculosis activity. nih.gov |

Central Nervous System (CNS) Activities

Piperazine analogues are well-represented in drugs targeting the central nervous system, with applications as anxiolytics, antipsychotics, and antidepressants. researchgate.net Their mechanism of action often involves the modulation of monoamine pathways, particularly neurotransmitter receptors. researchgate.net

The anxiolytic potential of piperazine derivatives has been demonstrated in several studies. A notable analogue, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), was evaluated for its anxiolytic-like activity. nih.govdntb.gov.ua In behavioral tests such as the elevated plus-maze, treatment with LQFM192 demonstrated anxiolytic-like effects. nih.govdntb.gov.ua This activity appears to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.govdntb.gov.ua

Other arylpiperazine derivatives have also shown promise as anxiolytics. nih.gov For example, compounds N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide (4p) and N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o) exhibited anxiolytic effects in the elevated plus-maze test. nih.gov The mechanism of action for these compounds suggests a direct involvement of 5-HT1A receptors and an indirect role of the GABAergic system. nih.gov

The table below summarizes the anxiolytic-like effects of selected piperazine analogues.

| Compound/Analogue | Animal Model/Test | Key Findings |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) | Elevated plus-maze | Demonstrated anxiolytic-like activity mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor. nih.govdntb.gov.ua |

| N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide (4p) | Elevated plus-maze | Confirmed anxiolytic effects, suggesting involvement of 5-HT1A receptors and the GABAergic system. nih.gov |

| N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o) | Elevated plus-maze | Confirmed anxiolytic effects, suggesting involvement of 5-HT1A receptors and the GABAergic system. nih.gov |

The same analogue, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), also displayed potential antidepressant-like activity in the forced swimming test. nih.govdntb.gov.ua This effect was found to be mediated through the serotonergic system. nih.govdntb.gov.ua

Further research into other new arylpiperazine derivatives, specifically compounds 4p and 3o, has also revealed antidepressant-like effects. nih.govresearchgate.net In both the forced swim test and the tail suspension test in mice, these compounds demonstrated antidepressant activity. nih.govresearchgate.net The mechanism behind these effects appears to involve interactions with serotonin (B10506) 5-HT1A receptors, and for compound 4p, also with 5-HT2C receptors. nih.gov Studies on synthesized benzodiazepine analogues have also indicated that the presence of certain chemical groups can enhance antidepressant activities. mdpi.com

The antidepressant-like activities of these piperazine analogues are detailed in the table below.

| Compound/Analogue | Animal Model/Test | Key Findings |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) | Forced swimming test | Showed potential antidepressant-like activity mediated through the serotonergic system. nih.govdntb.gov.ua |

| N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide (4p) | Forced swim test, Tail suspension test | Possesses antidepressant activity, with effects mediated by interaction with 5-HT1A and 5-HT2C receptors. nih.govresearchgate.net |

| N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o) | Forced swim test, Tail suspension test | Possesses antidepressant activity, with effects mediated by interaction with 5-HT1A receptors. nih.govresearchgate.net |

Potential as Analgesic Agents

The piperazine nucleus is a foundational structure for developing novel analgesic agents. thieme-connect.comnih.gov Research into piperazine derivatives has consistently highlighted their potential to alleviate pain, offering a promising avenue for creating new drugs with improved efficacy and fewer side effects compared to currently available analgesics. thieme-connect.comresearchgate.netthieme-connect.com

Studies have demonstrated that various derivatives exhibit significant analgesic and anti-inflammatory activities. nih.gov For instance, a series of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, which incorporate an arylpiperazinyl structure, were synthesized and tested for their analgesic effects. nih.gov In these studies, using the p-benzoquinone-induced writhing test in mice, certain ester derivatives showed superior analgesic activity compared to their parent compounds. nih.gov Specifically, ethyl (6-4-[(2-fluoro)phenyl]piperazine-3(2H)-pyridazinone-2-yl)acetate was noted for its enhanced analgesic and anti-inflammatory profile and a reduced ulcerogenic effect, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Other research has focused on different piperazine analogues. A new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated dose-dependent analgesic effects in the acetic acid-induced abdominal writhing test and reduced pain response in the second phase of the formalin test in mice. nih.gov Similarly, piperidine (B6355638) derivatives, which share structural similarities, have also been explored for their analgesic potential, with some compounds showing excellent activity by interacting with µ-opioid receptors. tandfonline.com

Modulation of Serotonergic and GABAergic Pathways

The interaction of piperazine derivatives with key neurotransmitter systems is a significant area of neuropharmacological research. Analogues of this compound have been shown to modulate both the serotonergic and GABAergic systems, which are crucial in regulating mood and anxiety.

A notable study investigated a new piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192). nih.govresearchgate.net This compound demonstrated anxiolytic-like activity in animal models, an effect that was blocked by pretreatment with antagonists of the serotonergic system (WAY-100635 and p-chlorophenylalanine) and the benzodiazepine site of the GABA-A receptor (flumazenil). nih.govresearchgate.net This suggests that the anxiolytic effects of LQFM192 are mediated through both of these pathways. nih.govresearchgate.net Furthermore, the same compound exhibited antidepressant-like activity that was dependent on the serotonergic system. nih.gov

The serotonergic system is a frequent target for arylpiperazine derivatives. nih.govmdpi.com Studies on other novel arylpiperazine compounds have confirmed that their antidepressant-like effects are mediated by interaction with serotonin receptors, particularly the 5-HT1A subtype. nih.gov This modulation of critical CNS pathways underscores the potential of these compounds in the development of treatments for psychiatric disorders like anxiety and depression. nih.govresearchgate.net

Anti-inflammatory Potential

The piperazine scaffold is recognized for its significant anti-inflammatory properties. thieme-connect.comthieme-connect.comnih.gov Numerous studies have synthesized and evaluated piperazine derivatives, revealing their capacity to combat inflammation through various mechanisms. nih.govmdpi.comnih.gov

One study synthesized a series of methyl salicylate (B1505791) derivatives incorporating a piperazine moiety. mdpi.com The results showed that most of these compounds exhibited potent in vivo anti-inflammatory activity in both xylol-induced ear edema and carrageenan-induced paw edema models in mice, with some compounds showing activity equal to or greater than standard drugs like aspirin (B1665792) and indomethacin. mdpi.com Another investigation into a new piperazine derivative, LQFM182, found that it reduced carrageenan-induced paw edema and decreased key inflammatory markers. nih.gov Specifically, it lowered the migration of polymorphonuclear cells and reduced levels of the pro-inflammatory cytokines TNF-α (Tumor Necrosis Factor-alpha) and IL-1β (Interleukin-1beta) in pleural exudate. nih.gov

Similarly, two novel piperazine derivatives, designated PD-1 and PD-2, demonstrated noteworthy anti-inflammatory activity in a dose-dependent manner. nih.gov They inhibited the production of nitrites and significantly reduced the generation of TNF-α. nih.gov These findings highlight the broad anti-inflammatory potential of piperazine analogues, making them strong candidates for the development of new anti-inflammatory therapies. thieme-connect.comresearchgate.net

Anticancer and Cytotoxic Investigations

Piperazine derivatives have been the subject of extensive research for their potential as anticancer agents, with many analogues demonstrating significant cytotoxic activity against various cancer cell lines. nih.govtandfonline.comnih.govtandfonline.com

Several studies have focused on hybrid molecules. For example, benzothiazole-piperazine derivatives have shown potent cytotoxicity against a range of cancer cell lines, including hepatocellular (HUH-7), breast (MCF-7), and colon (HCT-116) cancer cells. tandfonline.comtandfonline.com One compound in this series was particularly effective against the HUH-7 liver cancer cell line with a 50% growth inhibition concentration (GI50) of 3.1 µM. tandfonline.com Another study on piperazine-quinoline derivatives found that a compound with a trifluoromethoxy substitution (RB1) showed moderate cytotoxic activity against the MDA-MB-231 breast cancer cell line, with an IC50 value of 98.34 µM.

Further research into piperazine-linked bergenin (B1666849) hybrids revealed that certain derivatives had excellent cytotoxic activity against tongue (CAL-27) and oral (SCC09) cancer cells, with IC50 values ranging from 15.41 to 92.9 μM. nih.gov These compounds were found to induce cell cycle arrest and apoptosis. nih.gov Additionally, novel piperazine-chalcone hybrids were investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. tandfonline.com These compounds showed promising anticancer activity, with the most potent derivatives inducing cell cycle arrest and apoptosis in HCT-116 colon cancer cells. tandfonline.com

Cytotoxic Activity of Piperazine Analogues

| Compound/Derivative Class | Cancer Cell Line(s) | Key Finding (Activity) | Reference |

|---|---|---|---|

| Benzothiazole-piperazine derivative (1d) | HUH-7 (Liver) | GI50: 3.1 µM | tandfonline.com |

| Piperazine-quinoline derivative (RB1) | MDA-MB-231 (Breast) | IC50: 98.34 µM | |

| Piperazine-bergenin hybrids (5a, 5c, 10f, 13o) | CAL-27 (Tongue), SCC09 (Oral) | IC50 range: 15.41–92.9 µM | nih.gov |

| Piperazine-chalcone hybrid (Vd) | HCT-116 (Colon) | Induces apoptosis (18.7-fold increase) | tandfonline.com |

| Piperazine-chalcone hybrid (Ve) | HCT-116 (Colon) | Induces apoptosis (21.2-fold increase) | tandfonline.com |

| Novel Piperazine Derivative (PD-2) | HepG2 (Liver) | Up to 90.45% growth restraint | nih.gov |

Enzyme Inhibition Studies

Acetylcholinesterase Inhibition for Neurodegenerative Disorders

The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy in the symptomatic treatment of Alzheimer's disease. brieflands.comnih.gov Piperazine derivatives have been designed and synthesized as potent AChE inhibitors. nih.govnih.gov

Researchers have created donepezil-like analogues by replacing structural components of the parent drug with piperazine and other moieties. nih.gov In one such study, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized. nih.gov The most potent compound from this series, featuring an ortho-chlorine substitution, exhibited an IC50 value of 0.91 µM against AChE. nih.gov A similar study on 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives found even more potent inhibitors, with the most active compound showing an IC50 of 7.1 nM. researchgate.net

Another approach involved creating benzothiazole–piperazine hybrids. rsc.org The most effective compound from this series demonstrated potent and selective inhibition of AChE with an IC50 value of 2.31 µM, alongside other beneficial activities like inhibition of Aβ1-42 aggregation, which is also implicated in Alzheimer's disease. rsc.org

Acetylcholinesterase (AChE) Inhibition by Piperazine Analogues

| Derivative Class | Most Potent Compound | AChE IC50 | Reference |

|---|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | Compound 4a (ortho-chloro) | 0.91 µM | nih.gov |

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | Compound 4e (meta-fluoro) | 7.1 nM | researchgate.net |

| Benzothiazole–piperazine hybrids | Compound 12 | 2.31 µM | rsc.org |

| Piperazine derivatives | Not specified | 4.59-6.48 µM | nih.gov |

Other Enzymatic Targets

Beyond acetylcholinesterase, piperazine analogues have been investigated as inhibitors of a variety of other enzymes, indicating their broad therapeutic potential.

Studies have shown that piperazine derivatives can inhibit butyrylcholinesterase (BChE) and glutathione (B108866) S-transferase (GST), with IC50 values in the micromolar range for both enzymes. nih.gov Other research has identified piperazine-1-thiourea-based compounds as inhibitors of human phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in cancer metabolism. nih.gov Additionally, piperazine sulfonamide analogues have been synthesized and evaluated as inhibitors of α-amylase, an enzyme relevant to type II diabetes, with some compounds showing significant inhibitory effects. nih.gov

Furthermore, piperazinyl- and morpholinyl-quinoline derivatives have demonstrated the ability to inhibit metabolic enzymes such as human carbonic anhydrase isozymes (hCA I and II) and α-glucosidase (α-Glu). researchgate.net The inhibition of VEGFR-2 kinase by piperazine-chalcone hybrids also represents a significant finding, targeting the process of angiogenesis in cancer. tandfonline.com This diverse range of enzymatic targets highlights the versatility of the piperazine scaffold in medicinal chemistry.

Other Investigated Biological Activities

Beyond the more commonly associated applications of piperazine derivatives, research has uncovered their potential in several other therapeutic areas. These investigations highlight the versatility of the piperazine scaffold and suggest new avenues for drug development.

Antihistaminic Relevance

The piperazine moiety is a well-established pharmacophore in the design of antihistaminic agents. rxlist.comresearchgate.net Many clinically used antihistamines, such as hydroxyzine (B1673990) and cetirizine, feature a piperazine ring, which is crucial for their H1 receptor antagonist activity. rxlist.comijrrjournal.com These drugs work by inhibiting the action of histamine (B1213489), a key mediator in allergic reactions, thereby alleviating symptoms like itching and inflammation. rxlist.com

Recent studies continue to explore novel piperazine derivatives for their antihistaminic potential. For instance, in a study on newly synthesized piperazine derivatives, compound PD-1 demonstrated significant antihistamine activity, achieving an 18.22% reduction in histamine levels. nih.gov This finding underscores the ongoing relevance of the piperazine scaffold in the development of new antihistamines. nih.gov The structure-activity relationship of these derivatives is a key area of research, with modifications to the piperazine ring influencing their potency and selectivity as histamine H1 receptor antagonists. researchgate.netnih.gov

Table 1: Antihistaminic Activity of a Novel Piperazine Derivative

| Compound | Histamine Reduction (%) |

| PD-1 | 18.22 |

This table shows the percentage reduction in histamine levels by the novel piperazine derivative PD-1, as reported in a recent study. nih.gov

Gastroprotective Activities

The potential of piperazine derivatives to protect the gastric mucosa has also been an area of investigation. Certain novel piperazine compounds have been shown to possess excellent anti-peptic ulcer activities. google.com Their mechanism of action is thought to involve the promotion of defensive factors in the stomach lining. google.com

For example, a patented series of novel piperazine compounds demonstrated significant protective effects against ethanol-induced gastric ulcers, a common model for studying gastroprotective agents. google.com This suggests that these compounds may help fortify the stomach's natural defenses against ulcerogenic agents. google.com Furthermore, some piperazine derivatives have been investigated for their ability to protect the gastrointestinal system from radiation-induced damage, indicating a broader potential for gastroprotection. nih.gov These findings point towards the utility of the piperazine scaffold in developing new treatments for peptic ulcers and other gastric disorders. google.com

Integrin Inhibition

Integrins are cell surface receptors that play a crucial role in cell adhesion and signaling. Their inhibition is a therapeutic target for various diseases, including inflammation and cancer. Research has indicated that compounds containing piperazine or piperidine acetic acid moieties can act as integrin inhibitors. nih.gov

A key mechanism for some of these inhibitors is the stabilization of the closed, inactive conformation of the integrin. nih.gov Studies have revealed that the nitrogen atom (N1) within the piperazine ring can be essential for this stabilizing effect. It participates in a hydrogen bond network with water molecules in the integrin's metal-ion-dependent adhesion site (MIDAS), which is critical for maintaining the inactive state. nih.gov This insight into the chemical principle of closure-stabilizing integrin inhibitors opens up possibilities for designing new therapeutic agents based on the piperazine acetate structure. nih.gov

DNA Topoisomerase II Inhibition (for related piperazine derivatives)

DNA topoisomerase II is an essential enzyme involved in managing the topological state of DNA during processes like replication and transcription. It is a validated target for several anticancer drugs. Certain piperazine derivatives, specifically the bisdioxopiperazines, have been identified as potent inhibitors of this enzyme.

Compounds such as ICRF-159 (Razoxane) and ICRF-193 are well-characterized DNA topoisomerase II inhibitors. nih.govnih.gov Unlike some other anticancer agents that stabilize the enzyme-DNA covalent complex, these bisdioxopiperazine derivatives inhibit the enzyme's activity before the formation of this complex. nih.gov Their inhibitory potency has been quantified, with ICRF-193 being the most potent among the tested derivatives in one study. nih.gov The investigation of these compounds has provided valuable insights into the mechanism of DNA topoisomerase II inhibition and has supported the development of new anticancer therapies. nih.govnih.gov

Table 2: Inhibitory Potency of Bisdioxopiperazine Derivatives on DNA Topoisomerase II

| Compound | 50% Inhibition Dose (µM) |

| ICRF-193 | 2 |

| ICRF-154 | 13 |

| ICRF-159 | 30 |

| MST-16 | 300 |

This table shows the concentration of each compound required to achieve 50% inhibition of calf thymus topoisomerase II activity, as determined by a decatenation assay. nih.gov

Mechanistic Studies in Biological Systems

Elucidation of Molecular Targets and Binding Mechanisms

The piperazine (B1678402) ring is a versatile scaffold known to interact with a wide array of biological targets. nih.gov While specific targets for Ethyl 2-(piperazin-2-yl)acetate have not been identified, research on related piperazine derivatives has revealed affinities for various receptors and enzymes.

Derivatives of piperazine have been shown to target neurotransmitter receptors, a property that has been extensively explored in the development of agents for central nervous system disorders. ijrrjournal.com For instance, certain piperazine derivatives exhibit significant binding to sigma receptors (σ1R and σ2R), which are implicated in a range of cellular functions and are targets for neuropsychiatric and neurodegenerative disease therapies. acs.orgrsc.org Computational docking and molecular dynamics simulations of some piperazine-based compounds have helped to elucidate the specific amino acid residues within the receptor's binding pocket that are crucial for these interactions. rsc.org

Furthermore, piperazine-containing compounds have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease. nih.gov The piperazine moiety often plays a key role in anchoring the ligand to the active site of the enzyme. Other studies have demonstrated the potential of quinolone-piperazine hybrids to act as inhibitors of bacterial DNA gyrase and topoisomerase IV, highlighting their potential as antibacterial agents. nih.gov

The following table summarizes the molecular targets identified for various piperazine derivatives, offering a glimpse into the potential target space for this compound.

| Derivative Class | Molecular Target | Biological Significance |

| Phenylpiperazines | Sigma-1 Receptor (S1R) | Neurological and psychiatric disorders |

| Piperazine-based compounds | Histamine (B1213489) H3 Receptor (H3R) | Neurological disorders, pain |

| Coumarin-piperazine derivatives | Acetylcholinesterase (AChE) | Alzheimer's disease |

| Quinolone-piperazine hybrids | DNA Gyrase, Topoisomerase IV | Bacterial infections |

| Chalcone-piperazine derivatives | Carbonic Anhydrase (hCA I & II) | Various physiological processes |

Receptor Interaction Profiles

The interaction of piperazine derivatives with various receptors is a well-documented area of research. These interactions are highly dependent on the substituents attached to the piperazine core.

Studies on N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides and related ureas have demonstrated their affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. researchgate.net The ratio of activity at these two receptors is a critical determinant of the antipsychotic efficacy of a drug. Molecular modeling has suggested that the topology of the ligand and the presence of specific chemical groups, such as a pyridyl group, strongly influence selectivity and affinity. researchgate.net

Other research has focused on the dual-targeting capabilities of piperazine derivatives. For example, some compounds have been identified as antagonists for both the histamine H3 receptor and the sigma-1 receptor, suggesting their potential in pain management. acs.org The replacement of a piperidine (B6355638) moiety with a piperazine in certain molecular backbones has been shown to significantly alter the binding affinity for these receptors. acs.org

A new piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), has been shown to interact with the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, mediating its anxiolytic-like effects. nih.govbenthamdirect.com This highlights the potential for piperazine acetates to modulate key neurotransmitter systems.

The table below illustrates the receptor binding profiles of selected piperazine derivatives.

| Piperazine Derivative | Receptor Target(s) | Observed Effect |

| N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides | Dopamine D2, Serotonin 5-HT1A | Antipsychotic potential |

| Piperidine/piperazine-based compounds | Histamine H3, Sigma-1 | Antinociceptive properties |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) | Serotonergic system, GABAA receptor | Anxiolytic-like activity |

Cellular Pathway Modulation

The interaction of piperazine derivatives with their molecular targets can lead to the modulation of various cellular pathways.

For example, piperazine derivatives that act as permeation enhancers have been shown to modulate epithelial structures. acs.orgresearchgate.net These compounds can increase the permeability of epithelial cell monolayers by inducing an increase in myosin-mediated cellular force generation, which leads to the disruption of cadherin-based cell-cell junctions. acs.orgresearchgate.net This mechanism is of interest for enhancing the delivery of macromolecular drugs across epithelial barriers.

The anxiolytic and antidepressant-like effects of the piperazine derivative LQFM192 are mediated through the modulation of the serotonergic and GABAergic pathways. nih.govbenthamdirect.com Blockade of these effects by specific antagonists confirms the involvement of these critical neurotransmitter systems in the compound's mechanism of action. nih.gov

Structure-Mechanism Relationships

The relationship between the chemical structure of piperazine derivatives and their biological mechanism is a key area of investigation for medicinal chemists. nih.govresearchgate.netresearchgate.net Minor modifications to the piperazine scaffold can lead to significant changes in pharmacological activity. ijrrjournal.com

Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the piperazine nitrogen atoms is crucial for determining the inhibitory activity against various targets. nih.gov For instance, in a series of chalcone-dithiocarbamate hybrids, the substituents on the piperazine unit were found to be important for their antiproliferative activity.

In the context of anticancer activity, SAR studies of N1-(flavon-7-yl)amidrazones incorporating N-piperazines indicated that an unsubstituted piperazine ring was more favorable for activity against certain cancer cell lines. nih.gov Conversely, for other series of anticancer compounds, the introduction of specific substituents, such as a 4-fluorobenzyl group, on the piperazine moiety was found to be a crucial determinant of their anticancer function. nih.gov

For quinolone derivatives with cytotoxic potential, SAR studies have shown that ethyl quinolones are more potent than their cyclopropyl (B3062369) counterparts. nih.gov This demonstrates how a seemingly small change in an alkyl substituent can have a profound impact on biological activity.

The following table provides examples of structure-activity relationships for different classes of piperazine derivatives.

| Derivative Class | Structural Feature | Impact on Mechanism/Activity |

| Chalcone-dithiocarbamate hybrids | Substituents on piperazine unit | Important for antiproliferative activity |

| N1-(flavon-7-yl)amidrazones | Unsubstituted piperazine ring | Favorable for anti-K562 activity |

| Ursolic acid derivatives | 4-fluorobenzyl and piperazine moieties | Crucial for anticancer functional groups |

| Quinolone derivatives | Ethyl vs. cyclopropyl substituent | Ethyl derivatives are more potent cytotoxic agents |

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) strategies become paramount. For molecules like Ethyl 2-(piperazin-2-yl)acetate, LBDD approaches leverage the structural information of known active compounds to design new, more potent ones. The piperazine (B1678402) ring is a key feature, frequently employed in medicinal chemistry as a "privileged scaffold". biointerfaceresearch.com This is due to its ability to present substituents in specific 3D orientations, its impact on the physicochemical properties of the molecule, and its synthetic tractability. nih.gov

The core of this compound can serve as a pharmacophore scaffold for designing ligands that modulate various receptors, such as serotonin (B10506) or dopamine (B1211576) receptors. The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the ethyl acetate (B1210297) group provides an additional point for interaction or further chemical modification. By analyzing a series of related piperazine derivatives with known biological activities, quantitative structure-activity relationship (QSAR) models can be developed. researchgate.net These models create a mathematical correlation between the structural features of the compounds and their biological activity, enabling the prediction of the activity of novel, unsynthesized analogues.

Structure-Based Drug Design via Molecular Docking

When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is available, structure-based drug design (SBDD) provides a powerful tool for predicting and analyzing molecular interactions. Molecular docking is a principal technique in SBDD, computationally placing a ligand into the binding site of a macromolecule to predict its binding orientation, affinity, and interaction patterns.

For derivatives of this compound, docking studies can elucidate how the piperazine core and its substituents fit within a target's active site. For instance, studies on similar piperazinyl derivatives have been used to explore their binding to targets like the α2δ-1 subunit of voltage-gated calcium channels. nih.gov In such studies, the piperazine ring can form crucial hydrogen bonds or electrostatic interactions, while attached groups explore hydrophobic pockets or other features of the binding site. The selection of the best candidate is often based on the calculated binding affinity, typically expressed in kcal/mol. researchgate.net Computational studies on related piperazine ligands have also explored their interaction with biomolecules like bovine serum albumin (BSA) and DNA through groove binding. biointerfaceresearch.com

Table 1: Example Molecular Docking Target and Interaction Type for Piperazine Derivatives

| Target Macromolecule | Potential Interaction Type | Rationale |

|---|---|---|

| Voltage-Gated Calcium Channels (α2δ-1 subunit) | Hydrogen Bonding, Hydrophobic Interactions | Piperazine scaffold can interact with key residues; substituents can be optimized to fit binding pockets. nih.gov |

| Bovine Serum Albumin (BSA) | Hydrophilic Interaction | Piperazine derivatives can be transported by blood albumin. biointerfaceresearch.com |

| DNA | Groove Binding | The heterocyclic structure can intercalate or bind within the grooves of the DNA helix. biointerfaceresearch.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules like this compound. These methods provide insights into molecular properties that govern interactions, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

Optimizing the molecular geometry with DFT helps to determine the most stable conformation of the molecule, including the characteristic "chair" conformation of the piperazine ring. biointerfaceresearch.commdpi.com This information is critical for understanding how the molecule will present itself to a biological target. Furthermore, calculated properties like molecular orbital energies can help predict the molecule's reactivity and its ability to participate in charge-transfer interactions, which are often crucial for binding to a receptor or enzyme.

Table 2: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂O₂ | PubChem nih.gov |

| Molecular Weight | 172.22 g/mol | PubChem nih.gov |

| XLogP3-AA (Lipophilicity) | -0.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Polar Surface Area | 50.4 Ų | PubChem nih.gov |

Molecular Dynamics Simulations of Compound-Target Interactions

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target system over time. MD simulations calculate the movements and interactions of all atoms in the system, providing a more realistic understanding of the stability of the binding pose, the role of solvent molecules, and any conformational changes that may occur upon binding.

For compounds based on an ethyl piperazine scaffold, specialized simulation techniques like Dissipative Particle Dynamics (DPD) have been used. researchgate.net DPD is a coarse-grained method suitable for simulating larger systems over longer timescales, such as the self-assembly of surfactants in solution. In one study, DPD simulations were successfully used to predict the aggregate formation and critical micelle concentration (CMC) of surfactants synthesized from ethyl piperazine and linolenic acid. researchgate.net The results from these simulations showed good agreement with experimental data, demonstrating the predictive power of such computational methods. researchgate.net

Table 3: Comparison of Theoretical and Experimental CMC for Ethyl Piperazine-Based Surfactants

| Surfactant | Theoretical CMC (mmol/L) from DPD Simulation | Experimental CMC (mmol/L) |

|---|---|---|

| Monomeric (EPPO-LN) | 2.576 | 2.134 |

| Gemini-like (EPPO-LN2) | 0.835 | 0.680 |

Data from a study on surfactants derived from ethyl piperazine and linolenic acid. researchgate.net

Prediction of Adsorption and Inhibition Mechanisms

Computational methods are also used to predict the mechanisms by which molecules can adsorb onto surfaces, a key process in applications like corrosion inhibition. For compounds containing heterocyclic rings and polar groups, like this compound, the mechanism often involves the molecule adsorbing onto a metal surface to form a protective film. nih.govresearchgate.net

The adsorption process can be modeled to understand its nature, which can be physical (physisorption), involving weaker electrostatic forces, or chemical (chemisorption), involving the formation of coordinate bonds. Studies on related compounds have shown that the adsorption can often be described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. nih.govresearchgate.net The inhibitor molecules act by blocking the active sites on the metal surface, thereby slowing down the cathodic and/or anodic reactions that lead to corrosion. mdpi.com These computational predictions help in the rational design of more effective corrosion inhibitors.

Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methodologies are fundamental in delineating the molecular architecture of Ethyl 2-(piperazin-2-yl)acetate. These techniques offer comprehensive insights into the atomic arrangement and functional groups integral to the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework. In a typical ¹H NMR spectrum, distinct signals corresponding to the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the piperazine (B1678402) ring would be observed. rsc.org The chemical shifts and coupling patterns provide definitive evidence of the connectivity between the acetate (B1210297) and piperazine moieties. rsc.orgmdpi.com Similarly, ¹³C NMR spectra reveal the chemical environment of each carbon atom within the molecule. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups. The spectrum of this compound is expected to exhibit absorption bands indicative of N-H stretching from the secondary amines in the piperazine ring, a strong C=O stretching vibration from the ester group, and various C-N and C-O stretching bands. rsc.orgmdpi.comresearchgate.net

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and confirming the elemental composition. rsc.org In electrospray ionization mass spectrometry (ESI-MS), the compound would typically be observed as its protonated molecular ion [M+H]⁺. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the molecular formula, C₈H₁₆N₂O₂, with a high degree of accuracy. mdpi.comnih.gov The monoisotopic mass of this compound is calculated to be 172.1212 Da. nih.gov

Table 1: Illustrative Spectroscopic Data for Piperazine Derivatives

| Technique | Feature | Interpretation |

|---|---|---|

| ¹H NMR | Signals for piperazine ring protons, ethyl group protons (triplet and quartet), and acetate alpha-protons. rsc.orgmdpi.com | Confirms the presence and connectivity of the core structural components. |

| ¹³C NMR | Resonances for aliphatic carbons of the piperazine ring, ethyl group, and the carbonyl carbon of the ester. mdpi.com | Provides a detailed map of the carbon skeleton. |

| IR | Stretching vibrations for N-H (piperazine), C=O (ester), and C-O bonds. rsc.orgmdpi.comresearchgate.net | Identifies key functional groups present in the molecule. |

| HRMS (ESI) | Accurate mass measurement of the [M+H]⁺ ion. mdpi.com | Confirms the elemental composition and molecular formula. |

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable for verifying the purity of this compound and for its separation from reaction precursors and byproducts.

Thin-Layer Chromatography (TLC): TLC is a swift and effective method for monitoring reaction progress and conducting preliminary purity checks. rsc.org By using an appropriate eluent system, such as a mixture of petroleum ether and ethyl acetate, the compound can be separated from impurities on a silica (B1680970) gel plate, with visualization typically achieved under UV light at 254 nm. rsc.org

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reversed-phase HPLC is the method of choice. rsc.org A C18 column is commonly used with a mobile phase gradient, for instance, a mixture of methanol (B129727) and water containing a modifier like trifluoroacetic acid. rsc.org The purity of the sample is determined by comparing the area of the main peak to the total area of all observed peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique synergistically combines the separation capabilities of liquid chromatography with the powerful detection and identification abilities of mass spectrometry. rsc.orgnih.gov LC-MS is particularly valuable for the characterization of impurities present in the bulk substance, enabling their identification even at trace levels. nih.gov The development of methods using volatile buffer systems, such as acetate buffers, is crucial for effective on-line LC-MS coupling. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents an advancement over conventional HPLC, utilizing columns with smaller particle sizes. This results in significantly faster analysis times, superior resolution, and heightened sensitivity, making it a highly efficient tool for purity assessment.

Table 2: Chromatographic Methods for Analysis of Piperazine-Containing Compounds

| Method | Application | Typical Conditions |

|---|---|---|